AG-012986

概要

説明

準備方法

AG-012986の合成には、中間体の調製と、それに続く特定の条件下での反応を含む、いくつかのステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、重要な中間体の形成とその後の官能基化を含む一連の化学反応によって合成されることが知られています 。 this compoundの工業的生産方法には、最終製品の高い収率と純度を確保するために、これらの合成経路の最適化が含まれる可能性があります。

化学反応解析

This compoundは、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、化合物の酸素添加または水素の除去が含まれます。酸化反応で使用される一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応には、化合物の水素添加または酸素の除去が含まれます。還元反応で使用される一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、this compoundの酸化は、酸化誘導体の形成につながる可能性がありますが、還元は、還元誘導体を生成する可能性があります。

科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用があります。

化学反応の分析

AG-012986 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.

科学的研究の応用

AG-012986 has several scientific research applications, including:

作用機序

AG-012986は、サイクリン依存性キナーゼの活性を阻害することによって効果を発揮します。 サイクリン依存性キナーゼとその調節サイクリンパートナーは、細胞周期制御と細胞転写の調節において重要な役割を果たします 。 これらのキナーゼを阻害することにより、this compoundは腫瘍細胞で細胞周期停止とアポトーシスを誘導します 。 この化合物は、網膜芽細胞腫タンパク質のセリン795で用量依存的な低リン酸化を引き起こし、細胞周期停止とアポトーシスにつながります .

類似の化合物との比較

This compoundは、高い選択性で複数のサイクリン依存性キナーゼを阻害する能力においてユニークです。類似の化合物には以下が含まれます。

ディナシクリブ: サイクリン依存性キナーゼ1、サイクリン依存性キナーゼ2、サイクリン依存性キナーゼ5、およびサイクリン依存性キナーゼ9を標的とするサイクリン依存性キナーゼ阻害剤.

パルボシクリブ: サイクリン依存性キナーゼ4とサイクリン依存性キナーゼ6の選択的阻害剤.

リボシクリブ: サイクリン依存性キナーゼ4とサイクリン依存性キナーゼ6の別の選択的阻害剤.

This compoundの多標的阻害プロファイルは、通常、より狭い範囲のサイクリン依存性キナーゼを標的とするこれらの他の化合物とは異なります .

類似化合物との比較

AG-012986 is unique in its ability to inhibit multiple cyclin-dependent kinases with high selectivity. Similar compounds include:

Dinaciclib: A cyclin-dependent kinase inhibitor that targets cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9.

Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6.

Ribociclib: Another selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6.

This compound’s multitargeted inhibition profile makes it distinct from these other compounds, which typically target a narrower range of cyclin-dependent kinases .

特性

CAS番号 |

486414-35-1 |

|---|---|

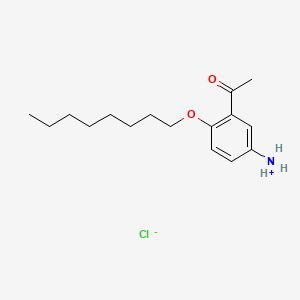

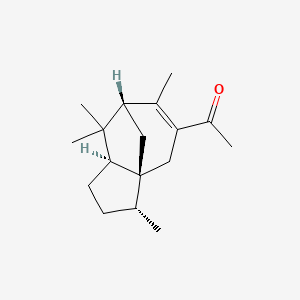

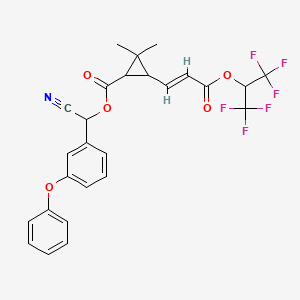

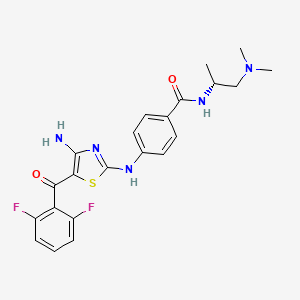

分子式 |

C22H23F2N5O2S |

分子量 |

459.5 g/mol |

IUPAC名 |

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2R)-1-(dimethylamino)propan-2-yl]benzamide |

InChI |

InChI=1S/C22H23F2N5O2S/c1-12(11-29(2)3)26-21(31)13-7-9-14(10-8-13)27-22-28-20(25)19(32-22)18(30)17-15(23)5-4-6-16(17)24/h4-10,12H,11,25H2,1-3H3,(H,26,31)(H,27,28)/t12-/m1/s1 |

InChIキー |

KFWFBALDPSVAFT-GFCCVEGCSA-N |

SMILES |

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

異性体SMILES |

C[C@H](CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

正規SMILES |

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AG012986; AG 012986; AG-012986. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。